molecular formula C19H24N2O4 B3014327 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea CAS No. 1797880-59-1

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B3014327
CAS No.: 1797880-59-1
M. Wt: 344.411
InChI Key: UKPDRCHBFPOURT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of ethoxy and methoxy groups attached to phenyl rings, which are further connected through a urea linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with 2-methoxy-2-(3-methoxyphenyl)ethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
  • 4-(Methoxy-phenyl-methyl)-biphenyl

Uniqueness

1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-25-16-10-8-15(9-11-16)21-19(22)20-13-18(24-3)14-6-5-7-17(12-14)23-2/h5-12,18H,4,13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPDRCHBFPOURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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